molecular formula C15H13KN5O4 B12351646 CID 85045397

CID 85045397

Katalognummer: B12351646
Molekulargewicht: 366.39 g/mol
InChI-Schlüssel: HPZZPLNYHCAWKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “CID 85045397” is a chemical entity registered in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 85045397 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. These methods often include multi-step reactions, purification processes, and characterization techniques to ensure the purity and quality of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including batch or continuous flow reactions. The optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production. Industrial methods also focus on cost-effectiveness and scalability to meet commercial demands.

Analyse Chemischer Reaktionen

Types of Reactions

CID 85045397 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound to a lower oxidation state.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.

Wissenschaftliche Forschungsanwendungen

CID 85045397 has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of CID 85045397 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action provide insights into its potential therapeutic applications and safety profile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 85045397 include those with comparable chemical structures and properties. These compounds can be identified using databases like PubChem, which provide information on structural analogs and related molecules.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Comparing it with similar compounds highlights its unique features, such as higher stability, specific biological activity, or enhanced reactivity under certain conditions.

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique properties, diverse applications, and potential for further research make it a valuable chemical entity

Eigenschaften

Molekularformel

C15H13KN5O4

Molekulargewicht

366.39 g/mol

InChI

InChI=1S/C15H13N5O4.K/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22;/h1-4,7-8,12H,5-6H2,(H,19,21)(H,23,24);

InChI-Schlüssel

HPZZPLNYHCAWKV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCN2C=NC3C2=NC=NC3=O.[K]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.